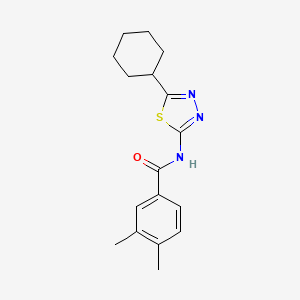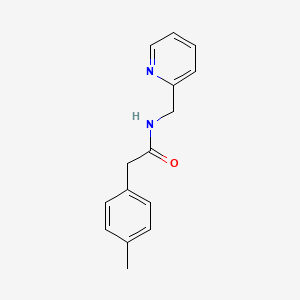
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a butanamide backbone substituted with a 2,4-dichlorophenoxy group and an N-(2-ethylhexyl) group. Its unique structure imparts specific chemical and physical properties that make it valuable in different scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently reacted with 2-ethylhexylamine to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various phenoxy derivatives.
科学研究应用
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the formulation of agrochemicals, particularly herbicides, due to its ability to inhibit the growth of unwanted plants.
作用机制
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide involves its interaction with specific molecular targets. In the context of herbicidal activity, the compound disrupts the normal functioning of plant cells by interfering with key metabolic pathways. This leads to the inhibition of cell growth and division, ultimately causing the death of the plant. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 2-ethylhexyl (2,4-dichlorophenoxy)acetate
- 2-ethylhexyl 4-(2,4-dichlorophenoxy)butyrate
Uniqueness
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and applications. For instance, its butanamide backbone and the presence of the 2-ethylhexyl group can influence its solubility, stability, and interaction with biological targets.
属性
分子式 |
C18H27Cl2NO2 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-N-(2-ethylhexyl)butanamide |
InChI |
InChI=1S/C18H27Cl2NO2/c1-3-5-7-14(4-2)13-21-18(22)8-6-11-23-17-10-9-15(19)12-16(17)20/h9-10,12,14H,3-8,11,13H2,1-2H3,(H,21,22) |
InChI 键 |
BEPUBLHMLXSFOC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide](/img/structure/B14959907.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)

![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-D-alanine](/img/structure/B14959925.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)


